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molecular formula C7H11ClO B031017 Cyclohexanecarbonyl chloride CAS No. 2719-27-9

Cyclohexanecarbonyl chloride

Cat. No. B031017
M. Wt: 146.61 g/mol
InChI Key: RVOJTCZRIKWHDX-UHFFFAOYSA-N
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Patent
US09273005B2

Procedure details

The mixture of cyclohexylcarboxylic acid (40 g) and SOCl2 (60 mL) was heated at 30° C. for 30 min and then at 50° C. for 3-5 hrs. The volatile materials were removed in vacuum and the residue was used for the next reaction without further purification.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]([OH:9])=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.O=S(Cl)[Cl:12]>>[CH:1]1([C:7]([Cl:12])=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C1(CCCCC1)C(=O)O
Name
Quantity
60 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatile materials were removed in vacuum
CUSTOM
Type
CUSTOM
Details
the residue was used for the next reaction without further purification

Outcomes

Product
Details
Reaction Time
4 (± 1) h
Name
Type
Smiles
C1(CCCCC1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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